molecular formula C15H22BNO5 B13080960 Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate CAS No. 1346697-36-6

Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate

Cat. No.: B13080960
CAS No.: 1346697-36-6
M. Wt: 307.15 g/mol
InChI Key: LUSXUZPYOVARPQ-UHFFFAOYSA-N
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Description

Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate is an organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .

Chemical Reactions Analysis

Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and strong oxidizing or reducing agents for oxidation and reduction reactions, respectively. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic and biological applications .

Comparison with Similar Compounds

Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate is unique due to its combination of a boronic ester group and a pyridine ring. Similar compounds include:

These similar compounds share the boronic ester functionality but differ in their aromatic moieties, which can influence their reactivity and applications.

Properties

CAS No.

1346697-36-6

Molecular Formula

C15H22BNO5

Molecular Weight

307.15 g/mol

IUPAC Name

methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropanoate

InChI

InChI=1S/C15H22BNO5/c1-14(2)15(3,4)22-16(21-14)11-6-8-17-12(10-11)20-9-7-13(18)19-5/h6,8,10H,7,9H2,1-5H3

InChI Key

LUSXUZPYOVARPQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCC(=O)OC

Origin of Product

United States

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